N-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine
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Description
“N-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine” is a compound that belongs to the class of thienopyrimidines . Thienopyrimidines are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are often used in the development of pharmaceutical drugs .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-amine derivatives involves efficient microwave-assisted chemical processes . These compounds can be synthesized from the commercially available methyl 2-aminothiophene-3-carboxylate and formimidamide through three steps including condensation reaction, chlorination, and nucleophilic substitution .Molecular Structure Analysis
The molecular structure of “this compound” is similar to those of purine . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds make them an attractive structural feature in the production of pharmaceutical drugs .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidin-4-amines inhibit Cyt-bd, a drug target in Mycobacterium tuberculosis . The initial structure–activity-relationship (SAR) of 13 compounds in three mycobacterial strains was reported . All compounds displayed activity against M. bovis BCG and the M. tuberculosis clinical isolate strain N0145 with ATP IC 50 values from 6 to 54 μM in the presence of Q203 only, as expected from a Cyt-bd inhibitor .Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, have been reported to exhibit diverse biological activities .
Mode of Action
Thieno[3,2-d]pyrimidines are known to interact with their targets in various ways, depending on the specific derivative and target .
Biochemical Pathways
Thieno[3,2-d]pyrimidines have been reported to inhibit mycobacterium tuberculosis bd oxidase, affecting the organism’s energy metabolism .
Result of Action
Thieno[3,2-d]pyrimidines have been reported to display activity against mycobacterium bovis bcg and mycobacterium tuberculosis clinical isolate strain n0145, with atp ic50 values from 6 to 54 μm in the presence of q203 .
Action Environment
The presence of different halogen atoms on the phenyl ring of similar compounds has been reported to cause different effects on antitubercular activity .
Future Directions
Thienopyrimidines, including “N-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine”, hold promise in the field of medicinal chemistry due to their various biological activities . They are often used in the development of pharmaceutical drugs , and their potential for future research and development is vast. For instance, they have been found to inhibit various enzymes and pathways, which makes them effective in treating various diseases .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-18-11-4-2-10(3-5-11)8-15-13-12-6-7-19-14(12)17-9-16-13/h2-7,9H,8H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGLKCHDKKGMDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49676376 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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